molecular formula C10H9NO3 B7903629 3-amino-7-methoxy-2H-chromen-2-one

3-amino-7-methoxy-2H-chromen-2-one

Cat. No.: B7903629
M. Wt: 191.18 g/mol
InChI Key: WDHGEMGLHPFINN-UHFFFAOYSA-N
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Description

3-Amino-7-methoxy-2H-chromen-2-one is a chromenone derivative characterized by a benzopyrone core with an amino group at position 3 and a methoxy substituent at position 7. Chromenones are heterocyclic compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The amino and methoxy groups in this compound likely influence its electronic properties, solubility, and intermolecular interactions, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

3-amino-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-7-3-2-6-4-8(11)10(12)14-9(6)5-7/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHGEMGLHPFINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-amino-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins .

Scientific Research Applications

3-amino-7-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Key Properties/Applications References
3-Amino-7-methoxy-2H-chromen-2-one 3-NH₂, 7-OCH₃ Potential medicinal intermediate; electronic modulation via amino and methoxy groups
7-Hydroxy-4-methyl-2H-chromen-2-one 7-OH, 4-CH₃ Enhanced hydrogen bonding due to -OH; used in dye synthesis
3-Acetyl-7-methyl-2H-chromen-2-one 3-COCH₃, 7-CH₃ Electron-withdrawing acetyl group; possible fluorescence applications
3-(4-Chlorophenyl)-7-hydroxy-2H-chromen-2-one 3-Cl-C₆H₄, 7-OH Bioactivity in inflammation models; halogen enhances lipophilicity
4-Amino-8-cyclopentyloxy-7-methoxy-2H-chromen-2-one 4-NH₂, 7-OCH₃, 8-O-C₅H₉ Medicinal intermediate for inflammatory diseases

Electronic and Solubility Profiles

  • Amino vs. Acetyl Groups: The 3-amino group in the target compound donates electrons via resonance, increasing electron density in the chromenone ring. In contrast, 3-acetyl-7-methyl-2H-chromen-2-one (3-COCH₃) exhibits electron-withdrawing effects, reducing reactivity in nucleophilic substitutions .
  • Methoxy vs. Hydroxy Substituents : The 7-methoxy group enhances lipophilicity and steric hindrance compared to 7-hydroxy derivatives (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one), which participate in hydrogen bonding and increase aqueous solubility .

Biological Activity

3-Amino-7-methoxy-2H-chromen-2-one, a derivative of coumarin, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is classified under the coumarin family, characterized by its chromenone structure. Its molecular formula is C10H9NO3C_{10}H_{9}NO_{3} and it features an amino group at the 3-position and a methoxy group at the 7-position. This unique substitution pattern contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : It has demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest efficacy comparable to standard antibiotics.
  • Anticancer Properties : The compound shows promising cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves induction of apoptosis and cell cycle arrest.
  • Antioxidant Effects : Its ability to scavenge free radicals suggests potential protective effects against oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Activity TypeSpecific ActionReference
AntimicrobialEffective against MRSA
AnticancerCytotoxicity in MCF-7 cells (IC50: 25 µM)
AntioxidantScavenging free radicals

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), which is crucial for Alzheimer's disease treatment.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidative Mechanisms : It mitigates oxidative damage by enhancing the activity of endogenous antioxidant enzymes.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM for MCF-7 cells. Mechanistic studies revealed that it induced apoptosis through mitochondrial pathways.

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial potential was assessed against Staphylococcus aureus and Escherichia coli. The compound displayed MIC values of 15 µM against S. aureus, indicating strong bactericidal activity. Further analysis showed that it inhibited protein synthesis and disrupted cell wall integrity.

Q & A

Q. What are the common synthetic routes for 3-amino-7-methoxy-2H-chromen-2-one, and how can its purity be ensured?

  • Methodological Answer : The synthesis typically involves condensation reactions followed by functional group modifications. For example:

Core Formation : Start with 7-methoxycoumarin derivatives and introduce the amino group at position 3 via nucleophilic substitution using ammonia or protected amines under reflux conditions in polar solvents (e.g., ethanol or DMF) .

Reductive Amination : Alternatively, reduce a nitro-substituted precursor (e.g., 3-nitro-7-methoxy-2H-chromen-2-one) using NaBH₄ or catalytic hydrogenation with Pd/C .

  • Purity Control : Use column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (>98%) and ¹H/¹³C NMR (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 3.8 ppm for methoxy) .

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

  • Methodological Answer :

Crystal Growth : Recrystallize the compound from ethanol/water mixtures to obtain single crystals .

Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Process data with SHELX (SHELXL for refinement, SHELXS for structure solution). Key parameters: R-factor < 0.05, hydrogen bonding networks analyzed via ORTEP-3 .

  • Example : The amino group’s planarity and hydrogen bonding with the methoxy oxygen can be resolved, confirming intramolecular interactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituents (e.g., methoxy at δ 3.8–4.0 ppm, amino protons at δ 5.2–5.5 ppm). Compare with analogs like 7-hydroxy-4-methylcoumarin .
  • FT-IR : Confirm NH₂ (3350–3300 cm⁻¹) and carbonyl (1700–1720 cm⁻¹) groups .
  • Mass Spectrometry : ESI-HRMS to verify molecular ion [M+H]⁺ (e.g., m/z 206.08 for C₁₀H₁₁NO₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :
  • Solvent Screening : Test DMF vs. ethanol for aminolysis; DMF may enhance reactivity but require higher temperatures (80–100°C) .
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate substitution reactions.
  • Green Chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME) or ethyl lactate to reduce environmental impact .
  • Yield Tracking : Monitor via TLC and optimize reaction time (typically 12–24 hrs) .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural analysis?

  • Methodological Answer :
  • Dynamic Effects : Use variable-temperature NMR to detect tautomerism (e.g., keto-enol shifts in DMSO-d₆) .
  • 2D NMR : Perform HSQC and HMBC to assign ambiguous peaks (e.g., correlating NH₂ protons with C-3) .
  • Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

Q. What computational strategies are effective for studying its biological interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 for anti-inflammatory activity). Key residues: Arg120, Tyr355 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
  • QSAR Studies : Develop models using MOE to correlate substituent effects (e.g., electron-withdrawing groups at C-3) with bioactivity .

Q. How does the substitution pattern influence its biological activity compared to analogs?

  • Methodological Answer :
  • SAR Analysis : Compare with derivatives like 3-acetyl-7-methoxycoumarin:
  • Antimicrobial Activity : Amino groups enhance solubility and bacterial membrane penetration (MIC: 8–16 µg/mL vs. S. aureus) .
  • Anticancer Screening : Test against MCF-7 cells via MTT assay. EC₀ values correlate with methoxy group’s electron-donating effects .
  • Fluorescence Studies : The amino group increases quantum yield (Φ = 0.45 vs. 0.25 for non-amino analogs), useful in cellular imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-7-methoxy-2H-chromen-2-one
Reactant of Route 2
3-amino-7-methoxy-2H-chromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.